molecular formula C19H23NO4S B2378604 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide CAS No. 1705922-00-4

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide

Cat. No.: B2378604
CAS No.: 1705922-00-4
M. Wt: 361.46
InChI Key: STUWURBQGWKNCE-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a complex organic compound with a unique structure that includes methoxy, tolyl, phenylsulfonyl, and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the methoxy-tolyl intermediate: This involves the reaction of o-tolyl with methoxy reagents under specific conditions.

    Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate with phenylsulfonyl chloride in the presence of a base.

    Formation of the propanamide group: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and lead to various biological effects.

    Interacting with cellular pathways: The compound can influence signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-2-(p-tolyl)ethyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a para-tolyl group.

    N-(2-methoxy-2-(m-tolyl)ethyl)-3-(phenylsulfonyl)propanamide: Similar structure but with a meta-tolyl group.

Uniqueness

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-15-8-6-7-11-17(15)18(24-2)14-20-19(21)12-13-25(22,23)16-9-4-3-5-10-16/h3-11,18H,12-14H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWURBQGWKNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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